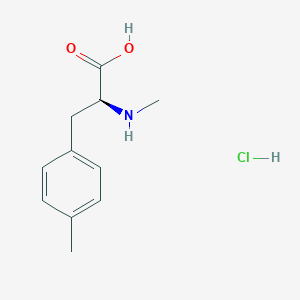
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid; hydrochloride, also known as Methamphetamine hydrochloride, is a potent stimulant drug that belongs to the amphetamine class of psychoactive substances. Methamphetamine hydrochloride is a Schedule II controlled substance in the United States and is used medically for the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, it is mostly known for its illicit use as a recreational drug due to its euphoric effects.
作用機序
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride acts on the CNS by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which produces the stimulant effects of the drug. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride also activates the sympathetic nervous system, leading to an increase in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects:
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to feelings of euphoria, increased energy, and increased focus. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride also increases heart rate, blood pressure, and respiratory rate, which can lead to cardiovascular problems and respiratory failure. Long-term use of methamphetamine hydrochloride can lead to addiction, psychosis, and neurotoxicity.
実験室実験の利点と制限
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its potent stimulant effects, which can be useful for studying the effects of neurotransmitters on behavior and cognition. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride can also be used to study the effects of drugs on the brain and behavior. However, the limitations of using methamphetamine hydrochloride in lab experiments include its potential for addiction and neurotoxicity, as well as the risk of cardiovascular and respiratory problems.
将来の方向性
There are several future directions for research on methamphetamine hydrochloride. One area of research is the development of new medications that target the dopamine and norepinephrine systems in the brain without producing the adverse effects of methamphetamine hydrochloride. Another area of research is the development of new treatments for addiction and neurotoxicity associated with long-term methamphetamine hydrochloride use. Additionally, research is needed to better understand the mechanisms of action of methamphetamine hydrochloride and its effects on the brain and behavior.
合成法
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride can be synthesized in a laboratory by using various methods. One of the most common methods is the reduction of ephedrine or pseudoephedrine with a reducing agent such as lithium aluminum hydride or red phosphorus and iodine. Another method involves the reduction of phenylacetone with methylamine followed by reductive amination with sodium borohydride.
科学的研究の応用
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system (CNS) and its potential therapeutic applications. One of the most significant areas of research has been its use in the treatment of ADHD and obesity. (2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochlorideine hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which can improve attention and reduce appetite. Studies have also shown that methamphetamine hydrochloride can improve cognitive function and memory in patients with ADHD.
特性
IUPAC Name |
(2S)-2-(methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)7-10(12-2)11(13)14;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTJSTJDTIOPNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Methylamino)-3-(4-methylphenyl)propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

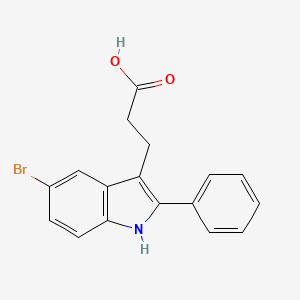
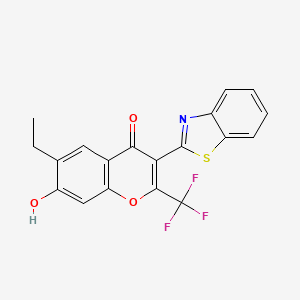
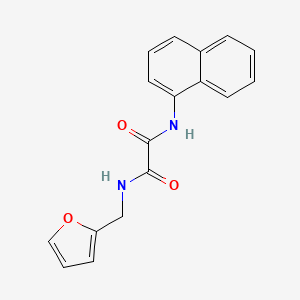
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
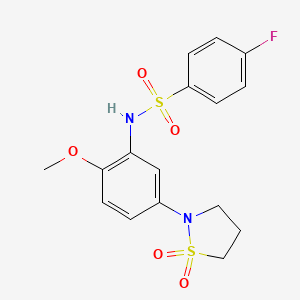
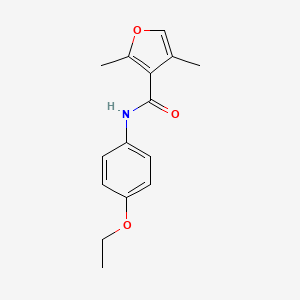
![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)
![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)
